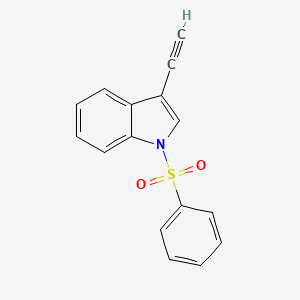

1-Benzenesulfonyl-3-ethynyl-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole scaffold is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This structural motif is found in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of biological activities. nih.gov Consequently, the development of efficient methods for the synthesis and functionalization of indoles remains an active area of research. The indole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov

The Ethynyl (B1212043) Moiety: A Versatile Synthon in Organic Chemistry

The ethynyl group, a carbon-carbon triple bond, is a highly versatile functional group in organic synthesis. It can participate in a wide variety of chemical transformations, including cycloaddition reactions, cross-coupling reactions, and nucleophilic additions. This versatility allows for the construction of complex molecular architectures from relatively simple starting materials. The linear geometry of the ethynyl group also imparts unique conformational properties to molecules.

Role of Sulfonyl Groups in Modulating Chemical Reactivity and Stability

The benzenesulfonyl group is a strong electron-withdrawing group that significantly influences the reactivity of the indole ring. By attaching it to the indole nitrogen, the nucleophilicity of the indole is reduced, and the acidity of the N-H proton is increased. This modification can be exploited to direct reactions to specific positions on the indole ring and to stabilize reactive intermediates. Furthermore, the benzenesulfonyl group can act as a protecting group that can be removed under specific conditions to reveal the free indole. Arenesulfonyl indoles, in general, are recognized as effective precursors for generating vinylogous imine intermediates under basic conditions, which can then react with various nucleophiles for C-3 functionalization. nih.govresearchgate.net

Overview of Research Trajectories and Objectives for 1-Benzenesulfonyl-3-ethynyl-1H-indole

Research involving this compound is primarily focused on its application as a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of the reactive ethynyl group at the C-3 position of the indole nucleus opens up possibilities for a variety of subsequent chemical transformations.

A key synthetic route to this compound involves a two-step process starting from 1-benzenesulfonyl-3-iodoindole. The first step is a Sonogashira cross-coupling reaction with a protected acetylene (B1199291), such as (trimethylsilyl)acetylene. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. The use of a silyl-protected acetylene is common to prevent side reactions of the terminal alkyne under the coupling conditions. researchgate.net

The subsequent step involves the deprotection of the silyl (B83357) group to unveil the terminal alkyne. This is typically achieved under mild basic conditions, for instance, using potassium carbonate in methanol. researchgate.net

Table 1: General Synthetic Scheme for this compound

| Step | Reaction Type | Reactants | Key Reagents and Conditions | Product |

| 1 | Sonogashira Coupling | 1-Benzenesulfonyl-3-iodoindole, (Trimethylsilyl)acetylene | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 1-Benzenesulfonyl-3-((trimethylsilyl)ethynyl)-1H-indole |

| 2 | Deprotection | 1-Benzenesulfonyl-3-((trimethylsilyl)ethynyl)-1H-indole | Base (e.g., K₂CO₃), Solvent (e.g., Methanol) | This compound |

Once synthesized, the research objective for this compound is to explore its reactivity, particularly of the ethynyl group, in various chemical transformations. A primary area of investigation is its use in cycloaddition reactions. The electron-deficient nature of the indole ring, due to the benzenesulfonyl group, and the presence of the π-system of the alkyne make it a suitable candidate for [3+2] cycloaddition reactions with various 1,3-dipoles. This approach provides a direct route to novel polycyclic indole derivatives.

For instance, the reaction of this compound with azides would lead to the formation of triazole-substituted indoles, a class of compounds with significant interest in medicinal chemistry. Similarly, reactions with nitrones could yield isoxazoline-fused indole systems. These research trajectories aim to expand the chemical space accessible from this versatile building block and to generate libraries of complex indole derivatives for biological screening.

Structure

2D Structure

3D Structure

Properties

CAS No. |

389122-86-5 |

|---|---|

Molecular Formula |

C16H11NO2S |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-ethynylindole |

InChI |

InChI=1S/C16H11NO2S/c1-2-13-12-17(16-11-7-6-10-15(13)16)20(18,19)14-8-4-3-5-9-14/h1,3-12H |

InChI Key |

AUFFJEVKDNQDKL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzenesulfonyl 3 Ethynyl 1h Indole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-Benzenesulfonyl-3-ethynyl-1H-indole, two primary retrosynthetic disconnections are considered, focusing on the formation of the C-C and C-N bonds of the indole (B1671886) core and its substituents.

Strategy A: Functionalization of a Pre-formed Indole Ring

This approach disconnects the C(sp)-C(sp2) bond of the ethynyl (B1212043) group and the N-S bond of the benzenesulfonyl group. The key transformations are a Sonogashira coupling and an N-sulfonylation. This leads to the identification of indole as the primary starting material. The synthetic pathway would involve the protection of the indole nitrogen with a benzenesulfonyl group, followed by halogenation at the C3 position, and finally, a palladium-catalyzed cross-coupling reaction to introduce the ethynyl moiety.

Strategy B: Indole Ring Formation

A more convergent approach involves the construction of the indole ring from acyclic precursors that already contain the necessary functionalities or their precursors. A logical disconnection is through the Larock indole synthesis, which would involve the reaction of an N-benzenesulfonyl-2-iodoaniline with a suitable alkyne. Alternatively, a Fischer indole synthesis could be envisioned, starting from an appropriately substituted hydrazine (B178648) and an aldehyde or ketone precursor to the 3-ethynyl group.

These strategies offer different advantages in terms of convergence, availability of starting materials, and control over regioselectivity. The choice of strategy often depends on the desired scale of the synthesis and the availability of specialized reagents.

Direct Synthesis Routes via One-Pot Methodologies

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. For this compound, several one-pot strategies can be conceptualized, primarily leveraging palladium-catalyzed cross-coupling and multi-component reactions.

The Sonogashira coupling is a powerful tool for the formation of C(sp)-C(sp2) bonds and is the most direct method for introducing the ethynyl group onto the indole ring. guidechem.com A one-pot approach would ideally combine the C3-halogenation and the Sonogashira coupling.

A plausible one-pot synthesis could involve the in situ generation of a C3-halo-1-benzenesulfonyl-1H-indole intermediate, which then undergoes a Sonogashira coupling without isolation. For instance, 1-benzenesulfonyl-1H-indole could be treated with an iodinating agent such as N-iodosuccinimide (NIS) to form 1-benzenesulfonyl-3-iodo-1H-indole, followed by the addition of a palladium catalyst, a copper(I) co-catalyst, a suitable base, and a source of the ethynyl group, such as ethynyltrimethylsilane, to afford the target compound.

| Catalyst System | Alkyne Source | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₂Cl₂ / CuI | Ethynyltrimethylsilane | Et₃N / DMF | Dioxane | 80-100 |

| Pd(OAc)₂ / PPh₃ / CuI | Phenylacetylene | K₂CO₃ | Acetonitrile (B52724) | 60-80 |

This table represents typical conditions for Sonogashira couplings and would require optimization for a one-pot synthesis of the target molecule.

Multi-component reactions (MCRs) offer a highly convergent approach to complex molecules from simple starting materials in a single operation. While a specific MCR for the direct synthesis of this compound is not prominently reported, a hypothetical MCR could be designed based on known indole syntheses. For example, a three-component reaction involving an N-benzenesulfonyl-2-haloaniline, a terminal alkyne, and a source of the C2 carbon of the indole ring could potentially be developed. Such a reaction would likely be mediated by a palladium catalyst to facilitate the necessary C-C and C-N bond formations in a cascade fashion.

Stepwise Synthetic Approaches

Stepwise syntheses, while potentially longer, offer greater control over each transformation and are often more readily optimized.

This is the most common and well-documented approach for the synthesis of substituted indoles. The synthesis of this compound via this route involves three key steps:

N-Sulfonylation of Indole: Indole is first protected at the nitrogen atom with benzenesulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to yield 1-benzenesulfonyl-1H-indole.

C3-Halogenation: The resulting 1-benzenesulfonyl-1H-indole is then regioselectively halogenated at the electron-rich C3 position. Iodination is commonly achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane, yielding 1-benzenesulfonyl-3-iodo-1H-indole. This intermediate is a key precursor for the subsequent cross-coupling reaction.

Sonogashira Coupling: The final step is the palladium-catalyzed Sonogashira coupling of 1-benzenesulfonyl-3-iodo-1H-indole with a terminal alkyne. To introduce the unsubstituted ethynyl group, a protected alkyne such as ethynyltrimethylsilane is often used. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (e.g., triethylamine). The trimethylsilyl (B98337) group is subsequently removed under mild basic conditions (e.g., K₂CO₃ in methanol) to afford the final product, this compound.

| Step | Reagents | Solvent | Typical Yield (%) |

| N-Sulfonylation | Indole, Benzenesulfonyl chloride, NaH | DMF | 85-95 |

| C3-Iodination | 1-Benzenesulfonyl-1H-indole, NIS | Acetonitrile | 80-90 |

| Sonogashira Coupling | 1-Benzenesulfonyl-3-iodo-1H-indole, Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF/DMF | 70-85 |

| Desilylation | TMS-protected product, K₂CO₃ | Methanol | >90 |

Yields are approximate and based on analogous reactions reported in the literature.

Constructing the indole ring with the desired substituents already in place or as precursors is an alternative strategy.

Larock Indole Synthesis: This palladium-catalyzed annulation reaction would involve the coupling of an N-benzenesulfonyl-2-iodoaniline with an alkyne bearing the desired C2 and C3 substituents. gelest.com For the synthesis of this compound, a reaction with an alkyne such as 1,4-bis(trimethylsilyl)buta-1,3-diyne could be envisioned, followed by selective desilylation. The regioselectivity of the alkyne insertion would be a critical factor to control.

Fischer Indole Synthesis: This classic acid-catalyzed method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. guidechem.com To synthesize the target molecule, N-benzenesulfonylphenylhydrazine could be reacted with an appropriate carbonyl compound, such as propargyl aldehyde or a protected derivative. The harsh acidic conditions of the Fischer indole synthesis may not be compatible with the ethynyl group, necessitating the use of a protected precursor.

Optimization of Reaction Parameters and Yields

The yield of this compound via Sonogashira coupling is highly dependent on a synergistic interplay of several reaction parameters. These include the choice of catalyst and ligand, the nature of the base and solvent, and the reaction temperature. The typical precursor for this synthesis is 1-Benzenesulfonyl-3-iodo-1H-indole, which is coupled with a suitable ethynylating agent, such as ethynyltrimethylsilane, followed by deprotection.

Catalyst and Ligand Systems: The selection of the palladium catalyst and its associated ligand is a critical factor. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalyst systems often offer higher efficiency and broader substrate scope. For instance, catalyst systems comprising a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] in combination with a copper(I) salt, typically copper(I) iodide (CuI), are widely used.

The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), are common. However, the use of N-heterocyclic carbene (NHC) ligands has been shown to enhance catalytic activity, particularly for less reactive aryl bromides, and can promote the reaction under milder conditions. The addition of triphenylphosphine has been observed to enhance the reaction rate in some cases.

Base and Solvent Effects: The choice of base and solvent is also integral to the reaction's success. An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is commonly employed to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. Inorganic bases like cesium carbonate (Cs₂CO₃) have also proven effective, especially for challenging couplings.

The solvent must be capable of dissolving the reactants and catalyst system. Aprotic polar solvents like N,N-dimethylformamide (DMF) and toluene (B28343) are frequently used. The selection of the solvent can significantly influence the reaction rate and yield, with DMF often providing excellent results.

Temperature and Reaction Time: Sonogashira couplings are often conducted at elevated temperatures to ensure a reasonable reaction rate. However, the optimal temperature can vary depending on the specific catalyst system and substrates. Optimization studies on similar substrates have shown that temperatures ranging from ambient to 80-100 °C are typical. Reaction times are monitored until completion, which can range from a few hours to overnight.

The following interactive data table summarizes the optimization of Sonogashira coupling conditions for a model reaction involving an iodo-heterocycle and ethynyltrimethylsilane, which provides insights applicable to the synthesis of this compound.

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ (5) | CuI (10) | - | Et₃N | DMF | 80 | Low Conversion |

| 2 | Pd(OAc)₂ (5) | CuI (10) | PPh₃ (10) | Et₃N | Toluene | 100 | Moderate |

| 3 | Pd(OAc)₂ (2.5) | - | N-heterocyclic carbene | Cs₂CO₃ | DMF | Room Temp | High |

| 4 | Pd(PPh₃)₄ (5) | CuI (10) | - | DIPEA | DMF | 60 | Good |

This table is illustrative and based on general findings for Sonogashira reactions of similar iodo-heterocycles. Specific yields for this compound would require dedicated experimental optimization.

Considerations for Scalable and Sustainable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production necessitates a focus on scalability and sustainability. Key considerations include minimizing waste, using less hazardous reagents, and developing efficient and robust processes.

Process Intensification with Flow Chemistry: Continuous flow chemistry offers a promising avenue for the scalable and sustainable synthesis of this compound. Flow reactors provide several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. The use of immobilized catalysts in packed-bed reactors can facilitate catalyst recovery and reuse, a key principle of green chemistry. This approach allows for rapid screening of reaction conditions and straightforward scaling by extending the operation time.

Green Chemistry Principles: The application of green chemistry principles is crucial for a sustainable synthesis. This includes:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives where possible.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The development of highly active and recyclable catalysts is a key area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

Catalyst Recovery and Reuse: For large-scale synthesis, the cost and environmental impact of the palladium catalyst can be significant. Therefore, the development of methods for catalyst recovery and reuse is of high importance. Heterogeneous catalysts, where the catalyst is on a solid support, can be easily separated from the reaction mixture and reused. Research into polymer-bound catalysts and magnetic nanoparticles as catalyst supports is ongoing to address this challenge.

By optimizing reaction parameters and embracing scalable and sustainable technologies like flow chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Detailed Reactivity and Mechanistic Investigations of 1 Benzenesulfonyl 3 Ethynyl 1h Indole

Theoretical Reactivity of the Ethynyl (B1212043) Functional Group

The terminal alkyne is a versatile functional group known to participate in a wide array of organic transformations.

Transition Metal-Catalyzed Coupling Reactions

Terminal alkynes are classic substrates for several powerful carbon-carbon bond-forming reactions catalyzed by transition metals. These reactions are fundamental in the synthesis of complex organic molecules.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a cornerstone of modern organic synthesis for the formation of substituted alkynes.

Glaser Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric diynes. The reaction typically proceeds in the presence of an oxidant, such as oxygen.

Cadiot-Chodkiewicz Coupling: This reaction allows for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of a base.

Cycloaddition Chemistry

The carbon-carbon triple bond of the ethynyl group is an excellent participant in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic systems.

[2+2+2] Cycloaddition: This reaction, often catalyzed by transition metals like cobalt or rhodium, involves the combination of three alkyne units, or two alkynes and a nitrile, to form substituted benzene (B151609) rings or pyridines.

[3+2] Azide-Alkyne Cycloaddition: Commonly known as "click chemistry," this reaction between an azide (B81097) and a terminal alkyne is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. It can be performed under thermal conditions or, more commonly, catalyzed by copper(I).

Nucleophilic and Electrophilic Additions to the Alkyne

The electron-rich triple bond of the ethynyl group can react with both nucleophiles and electrophiles. Nucleophilic additions typically require activation of the alkyne or the use of highly reactive nucleophiles. Electrophilic additions, such as halogenation or hydrohalogenation, proceed via the formation of a vinyl cation intermediate.

Rearrangement Reactions Involving the Ethynyl Moiety

Terminal alkynes can undergo various rearrangement reactions, such as the Meyer-Schuster rearrangement or the Rupe rearrangement, typically under acidic conditions, to form α,β-unsaturated ketones or aldehydes.

Theoretical Reactivity of the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, and its reactivity is significantly influenced by the strongly electron-withdrawing benzenesulfonyl group attached to the nitrogen atom.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Indoles typically undergo electrophilic aromatic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in 1-Benzenesulfonyl-3-ethynyl-1H-indole, the C3 position is already substituted. The presence of the electron-withdrawing benzenesulfonyl group at the N1 position deactivates the indole ring towards electrophilic attack compared to an N-unsubstituted indole. This deactivation would make electrophilic substitution more challenging. When substitution does occur, it would be directed to other positions on the indole ring, with the precise regioselectivity being a subject for experimental verification.

Nucleophilic Functionalization of the Indole Ring

The presence of the electron-withdrawing benzenesulfonyl group on the indole nitrogen significantly influences the nucleophilic functionalization of this compound. This substitution pattern renders the indole ring electron-deficient, making it susceptible to attack by nucleophiles. With the C-3 position occupied by the ethynyl group, the C-2 position becomes the most probable site for nucleophilic attack.

Furthermore, the ethynyl group itself presents a site for nucleophilic functionalization through conjugate addition. This dual reactivity allows for selective transformations depending on the nature of the nucleophile and the reaction conditions.

Table 1: Nucleophilic Functionalization Reactions

| Reaction Type | Nucleophile | Product Type | Position of Functionalization |

|---|---|---|---|

| Direct Addition | Organolithium reagents (e.g., n-BuLi) | 2-Substituted Indole | C-2 |

| Conjugate Addition | Soft nucleophiles (e.g., thiols, amines) | 3-(2-Substituted-vinyl)-indole | β-carbon of the ethynyl group |

| Michael Addition | Enolates | 3-(2-Ketoalkyl-vinyl)-indole | β-carbon of the ethynyl group |

Research has shown that strong, hard nucleophiles like organolithium reagents tend to attack the C-2 position of N-sulfonylindoles. In contrast, softer nucleophiles are more likely to undergo a 1,4-conjugate addition to the α,β-unsaturated system provided by the 3-ethynyl group. wikipedia.org This reaction proceeds via a vinylogous pathway, where the nucleophile adds to the terminal carbon of the alkyne, with the resulting negative charge being delocalized onto the indole nitrogen. Subsequent protonation yields the corresponding vinyl-substituted indole.

Oxidative and Reductive Transformations of the Indole System

The this compound system can undergo a variety of oxidative and reductive transformations, targeting either the indole core or the ethynyl substituent. The benzenesulfonyl group often plays a crucial role in mediating the outcome of these reactions.

Oxidative Transformations:

Oxidation of N-sulfonyl indoles can lead to the formation of valuable 2-oxindole derivatives. thieme-connect.com Reagents such as N-chlorosuccinimide (NCS) have been employed for the direct conversion of sulfonyl indoles into 3-alkylidene-2-oxindoles. thieme-connect.comresearchgate.net In the context of this compound, oxidation could potentially lead to the corresponding 3-ethynyl-2-oxindole, a highly functionalized scaffold. The reaction likely proceeds through an initial oxidation of the indole C2-C3 double bond.

Reductive Transformations:

Reduction of the this compound system can be directed towards the ethynyl group or the indole nucleus. Catalytic hydrogenation using palladium on carbon (Pd/C) can selectively reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst) or a fully saturated ethyl group. More forceful reducing agents, or different catalytic systems, could potentially reduce the indole double bond to afford an indoline (B122111) derivative.

Table 2: Summary of Oxidative and Reductive Reactions

| Transformation | Reagent/Condition | Product Type |

|---|---|---|

| Oxidation | N-Chlorosuccinimide (NCS) | 3-Ethynyl-1-benzenesulfonyl-indolin-2-one |

| Reduction | H₂, Lindlar's Catalyst | 1-Benzenesulfonyl-3-vinyl-1H-indole |

| H₂, Pd/C | 1-Benzenesulfonyl-3-ethyl-1H-indole | |

| NaBH₄, TFA | 1-Benzenesulfonyl-3-ethynyl-indoline |

Influence of the Benzenesulfonyl Moiety on Chemical Transformations

Activating and Directing Effects

The benzenesulfonyl group attached to the indole nitrogen is a strong electron-withdrawing group. This has profound consequences on the reactivity of the indole ring system. libretexts.org By withdrawing electron density through both inductive and resonance effects, the benzenesulfonyl group deactivates the benzene portion of the indole towards electrophilic aromatic substitution, making it less reactive than benzene itself. libretexts.orguomustansiriyah.edu.iq

Conversely, this electron-withdrawing nature activates the pyrrole (B145914) ring for nucleophilic attack, as discussed in section 3.2.2. For electrophilic substitution reactions on the benzene ring of the indole nucleus, the N-benzenesulfonyl group acts as a meta-director. uomustansiriyah.edu.iq This is because the deactivating effect is most pronounced at the ortho and para positions relative to the nitrogen atom (i.e., C-7 and C-5), making the meta positions (C-4 and C-6) the least deactivated and therefore the most likely sites of electrophilic attack.

Table 3: Directing Effects of the N-Benzenesulfonyl Group in Electrophilic Aromatic Substitution

| Position | Electronic Effect | Reactivity towards Electrophiles |

|---|---|---|

| C-4 | Meta to N-SO₂Ph | Favored site of substitution |

| C-5 | Para to N-SO₂Ph | Disfavored site of substitution |

| C-6 | Meta to N-SO₂Ph | Favored site of substitution |

| C-7 | Ortho to N-SO₂Ph | Disfavored site of substitution |

Role as a Protecting Group and Subsequent Deprotection Methodologies

The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen. It is stable under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and various oxidizing and reducing agents. This stability allows for extensive modification of other parts of the molecule without affecting the indole nitrogen.

The removal of the benzenesulfonyl group (deprotection) is a critical step in many synthetic sequences. A variety of methods have been developed to achieve this transformation, often requiring relatively harsh conditions due to the stability of the N-S bond.

Table 4: Common Deprotection Methods for N-Benzenesulfonyl Indoles

| Reagent/Condition | Mechanism | Notes |

|---|---|---|

| Mg, MeOH | Reductive Cleavage | Mild and commonly used method. |

| NaOH or KOH in MeOH | Base-catalyzed Hydrolysis | Requires elevated temperatures. researchgate.net |

| SmI₂ | Single Electron Transfer | Mild conditions, but reagent can be expensive. researchgate.net |

| HBr, Phenol | Acid-catalyzed Cleavage | Harsh acidic conditions. researchgate.net |

| Alkali metal-silica gel | Reductive Cleavage | Utilizes a solid-supported reducing agent. google.com |

| Electrochemical Reduction | Cathodic Cleavage | Offers a mild alternative to chemical reagents. researchgate.net |

The choice of deprotection method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting and controlling reaction outcomes.

Mechanism of Nucleophilic Addition to C-2:

The nucleophilic attack at the C-2 position is facilitated by the electron-withdrawing N-benzenesulfonyl group, which stabilizes the resulting anionic intermediate. The mechanism is a classic example of nucleophilic addition to an electron-deficient π-system.

Attack of Nucleophile: A strong nucleophile (Nu⁻) attacks the electrophilic C-2 carbon of the indole ring. This breaks the C2=C3 double bond, and the electron pair moves to the C-3 carbon.

Formation of Intermediate: A resonance-stabilized anionic intermediate is formed. The negative charge at C-3 is further delocalized by the ethynyl group and the N-benzenesulfonyl group, which helps to stabilize the intermediate.

Protonation: The reaction is quenched with a proton source (e.g., H₂O), which protonates the C-3 position to yield the 2-substituted, 2,3-dihydroindole (indoline) product. Subsequent rearomatization can occur depending on the reaction conditions and the nature of the nucleophile.

Mechanism of Conjugate Addition to the Ethynyl Group:

Soft nucleophiles favor a 1,4-conjugate addition (Michael addition) to the enyne system.

1,4-Addition: The nucleophile attacks the terminal (β) carbon of the ethynyl group. Simultaneously, the π-electrons of the triple bond shift to the α-carbon, and the π-electrons of the indole C2=C3 double bond shift to the nitrogen atom.

Formation of Enolate/Aza-enolate: This concerted electron movement results in the formation of a resonance-stabilized aza-enolate intermediate, where the negative charge is delocalized over the nitrogen and oxygen atoms of the sulfonyl group.

Protonation: The intermediate is protonated, typically at the α-carbon, to yield the thermodynamically more stable trans-alkene product. This process is an example of a vinylogous nucleophilic substitution. wikipedia.org

Following a comprehensive search for experimental data on "this compound," it has been determined that publicly available, detailed spectroscopic research findings for this specific compound are not available. Searches for its Chemical Abstracts Service (CAS) number, 389122-86-5, in scientific literature and databases did not yield the specific one-dimensional and two-dimensional NMR, high-resolution mass spectrometry, tandem mass spectrometry, or vibrational spectroscopy data required to construct the detailed article as per the requested outline.

While general information regarding the characterization of related indole derivatives exists, the strict requirement to focus solely on "this compound" and to include specific data tables and detailed research findings cannot be met without access to primary research data for this exact molecule. The generation of a scientifically accurate and authoritative article with the specified level of detail is therefore not possible at this time.

Comprehensive Spectroscopic and Advanced Structural Characterization Methods

X-ray Crystallography for Solid-State Molecular Architecture Determination

While a crystal structure for "1-Benzenesulfonyl-3-ethynyl-1H-indole" is not publicly available, the crystallographic data of a very close structural analog, "3-ethynyl-2-methyl-1-phenylsulfonyl-1H-indole," offers significant insights into the likely solid-state architecture of the target compound. nih.gov The primary difference between these two molecules is the presence of a methyl group at the 2-position of the indole (B1671886) ring in the analog.

The crystal structure of "3-ethynyl-2-methyl-1-phenylsulfonyl-1H-indole" reveals several key features that are expected to be conserved in "this compound". The indole ring system and the phenylsulfonyl group are nearly orthogonal to each other, with a dihedral angle of approximately 77.21° to 89.26° between the two ring systems. nih.gov This perpendicular arrangement is a common feature in N-phenylsulfonyl indole derivatives. nih.govresearchgate.netnih.gov The sulfur atom of the sulfonyl group adopts a distorted tetrahedral geometry. iucr.org

The solid-state packing of these molecules is influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds, which can link the molecules into larger supramolecular assemblies. nih.gov The ethynyl (B1212043) group at the 3-position provides a region of electron density that can also participate in intermolecular interactions.

Interactive Data Table: Crystallographic Data for the Analog 3-ethynyl-2-methyl-1-phenylsulfonyl-1H-indole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.367(5) |

| b (Å) | 10.153(5) |

| c (Å) | 21.053(5) |

| β (°) | 108.623(5) |

| Volume (ų) | 2908.9(19) |

| Z | 8 |

This data pertains to a closely related structural analog and is presented to provide a reasonable approximation of the crystallographic parameters for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are relevant)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers.

The parent molecule, "this compound," is achiral as it does not possess any stereogenic centers and is superimposable on its mirror image. Consequently, it does not exhibit a circular dichroism spectrum and is considered optically inactive.

However, the field of indole chemistry is rich with examples of chiral derivatives that have significant biological activity. rsc.orgnih.govsciencedaily.com The synthesis of chiral molecules often aims to produce a single enantiomer, as different enantiomers can have vastly different physiological effects.

Should chiral derivatives of "this compound" be synthesized in the future, for instance, through the introduction of a chiral substituent on the indole or benzenesulfonyl ring, or through the creation of atropisomers, chiroptical spectroscopy would become an indispensable tool for their characterization. CD spectroscopy would be instrumental in:

Determining Enantiomeric Purity: Assessing the success of an asymmetric synthesis by quantifying the excess of one enantiomer over the other.

Assigning Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or with the spectra of compounds with known stereochemistry.

Studying Conformational Changes: Monitoring changes in the CD spectrum as a function of solvent, temperature, or binding to other molecules to understand the molecule's dynamic behavior.

The development of synthetic routes to chiral indole derivatives is an active area of research, and the potential for creating optically active versions of "this compound" remains an intriguing possibility for future studies. researchgate.net

Computational Chemistry and Theoretical Modelling of 1 Benzenesulfonyl 3 Ethynyl 1h Indole

Electronic Structure Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Detailed electronic structure calculations are fundamental to understanding the molecule's properties. These would be performed using methods like Density Functional Theory (DFT), which is known for its balance of accuracy and computational cost, or more rigorous ab initio methods.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity. For related, but different, indole (B1671886) derivatives, DFT calculations have been used to determine these values. However, without a specific study on 1-Benzenesulfonyl-3-ethynyl-1H-indole, a precise data table of its HOMO-LUMO energies cannot be generated.

Understanding how charge is distributed across the this compound molecule is essential for predicting its interactions with other molecules. An electrostatic potential map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues to its potential binding sites and reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the benzenesulfonyl group introduces rotational flexibility around the nitrogen-sulfur bond. A conformational analysis would be necessary to identify the most stable three-dimensional arrangements (conformers) of the molecule. Mapping the potential energy surface would reveal the energy barriers between different conformers, providing insight into the molecule's flexibility and preferred shapes under various conditions. Research on similar N-sulfonyl indole derivatives has shown that the dihedral angle between the indole ring and the benzene (B151609) ring of the sulfonyl group is a critical parameter.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, which is invaluable for identifying and characterizing the compound. This includes predicting vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Comparing these predicted spectra with experimental data is a standard method for confirming a molecule's structure.

Reaction Mechanism Simulation and Transition State Localization

For a molecule with reactive sites like the ethynyl (B1212043) group, computational modeling can simulate potential reaction pathways. By locating the transition state structures and calculating their energies, chemists can predict the feasibility and kinetics of various chemical transformations, such as cycloaddition or coupling reactions.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Should a series of related compounds be synthesized, QSRR studies could be employed to build mathematical models that correlate the computed molecular properties (descriptors) with their observed chemical reactivity. This approach is instrumental in designing new molecules with tailored reactivity profiles.

Exploration of 1 Benzenesulfonyl 3 Ethynyl 1h Indole As a Versatile Chemical Building Block and Component in Advanced Materials

Utilization in the Synthesis of Complex Organic Scaffolds

The unique arrangement of functional groups in 1-Benzenesulfonyl-3-ethynyl-1H-indole provides a powerful platform for the construction of intricate molecular frameworks. The alkyne moiety is a gateway to cycloaddition, cross-coupling, and annulation reactions, enabling the fusion of new ring systems onto the indole (B1671886) core.

The terminal alkyne of this compound is an excellent dipolarophile and dienophile, readily participating in reactions that generate polycyclic structures. Annulation, the formation of a new ring fused to an existing one, and cycloaddition reactions are primary strategies for elaborating the indole skeleton into more complex systems. bris.ac.uk

One of the most powerful methods for heterocycle synthesis is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with an alkyne to form a five-membered ring. frontiersin.orgmdpi.com The ethynyl (B1212043) group on the indole can react with dipoles such as azides (to form triazoles), nitrones (to form isoxazolines), and azomethine ylides (to form pyrrolidines), thereby fusing a new heterocyclic ring to the indole structure. mdpi.com

Furthermore, the molecule can undergo formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions, which are effective for synthesizing complex push-pull chromophores. nih.gov The indole moiety acts as an electron donor that activates the alkyne for reaction with electron-deficient alkenes, leading to highly conjugated systems. nih.gov Annulation cascades, often catalyzed by transition metals, can also be employed to construct fused rings, such as in the formation of cyclopenta[b]indoles from precursors containing both indole and alkyne functionalities. researchgate.net

| Reaction Type | Reactant Partner | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Organic Azide (B81097) (R-N₃) | 1,2,3-Triazole-fused Indole | mdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazoline-fused Indole | mdpi.com |

| [2+2] Cycloaddition-Retroelectrocyclization | Tetracyanoethylene (TCNE) | Indole-Dicyanobutadiene Adduct | nih.gov |

| (3+2) Annulation | 2-Indolylmethanols | Cyclopenta[b]indole Derivatives | researchgate.net |

| Diels-Alder [4+2] Cycloaddition | Diene (e.g., Butadiene) | Carbazole Precursor | N/A |

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The rigid, planar structure of the indole ring and the linear geometry of the ethynyl group make this compound an attractive scaffold for building ordered supramolecular assemblies.

The indole core can participate in π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules. The ethynyl group offers additional opportunities for directional interactions. For instance, terminal alkynes are known to form halogen bonds (e.g., with iodo-substituted molecules) or hydrogen bonds, which can be used to guide the formation of discrete molecular architectures like macrocycles or extended networks. researchgate.net The combination of π-stacking from the indole and directional bonding from the alkyne allows for precise control over the assembly of molecules in the solid state, a field known as crystal engineering. While direct studies on this specific molecule are limited, the principles established with other arylene ethynylene compounds suggest its high potential in forming predictable, self-assembled structures. researchgate.net

Role in Polymer Chemistry and Materials Science

The reactivity of the ethynyl group extends beyond small molecule synthesis into the realm of polymer chemistry, where this compound can function as both a monomer and a cross-linking agent.

This compound can be viewed as a substituted acetylene (B1199291) derivative, making it a suitable monomer for polymerization reactions. Transition-metal-catalyzed polymerization of the terminal alkyne can lead to the formation of polyacetylene-type polymers. These polymers would feature a conjugated backbone with pendant 1-benzenesulfonyl-1H-indole units.

The properties of such a polymer would be heavily influenced by the indole side chains. The bulky nature of the pendant groups would likely render the polymer soluble in common organic solvents, facilitating processing. The electronic properties of the indole ring could impart photoconductivity or photoluminescence to the material, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. nih.gov The benzenesulfonyl group could be removed post-polymerization to unmask the N-H functionality of the indole, providing a site for further modification or for modulating the polymer's properties, such as its hydrogen-bonding capability.

A cross-linking agent is a molecule that can connect two or more polymer chains, forming a three-dimensional network. These networks often exhibit enhanced mechanical strength, thermal stability, and chemical resistance. The terminal alkyne of this compound is an ideal functional group for cross-linking.

One of the most efficient cross-linking methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com If this indole derivative is introduced into a system containing polymers with azide side groups, it can act as a bifunctional linker, reacting with two separate chains to form a stable triazole linkage and thus a cross-linked network.

Alternatively, thermal curing can be employed. Upon heating, terminal alkynes can undergo complex polymerization and cyclotrimerization reactions, leading to the formation of a highly cross-linked, rigid thermoset resin. This approach is valuable for creating robust materials for high-performance applications.

| Role | Methodology | Resulting Material | Potential Properties |

|---|---|---|---|

| Monomer | Alkyne Polymerization (e.g., Rh- or Pd-catalyzed) | Poly(this compound) | Soluble, Photoconductive, Photoluminescent |

| Cross-linking Agent | Azide-Alkyne Cycloaddition (Click Chemistry) | Triazole-linked Polymer Network | Enhanced Mechanical and Thermal Stability |

| Cross-linking Agent | Thermal Curing | Thermoset Resin | High Rigidity, Chemical Resistance |

Development of Tunable Organic Frameworks and Networks

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. researchgate.net Their ordered pore structures and high surface areas make them promising for applications in gas storage, separation, and catalysis. The defined geometry and reactive functionality of this compound make it an excellent candidate as a building block for COFs.

In the design of a COF, this molecule could serve as a linear and rigid "strut" or "linker". For example, it could undergo a co-condensation reaction with a trigonal or tetrahedral core monomer (e.g., a tri- or tetra-functionalized amine or aldehyde) to form a 2D or 3D network. The ethynyl group is a key component in forming stable linkages within COFs, such as in ethynylene-linked frameworks which are known for their electronic conductivity. researchgate.net

By choosing appropriate reaction partners and synthetic conditions, it is possible to create COFs with tunable pore sizes and chemical environments. The indole nitrogen and the aromatic surfaces lining the pores could offer specific binding sites for guest molecules, enhancing selectivity in separation or catalytic processes. The extended π-conjugation possible in frameworks built with this linker could also lead to materials with interesting optoelectronic properties, suitable for photocatalysis or sensing applications. researchgate.netrsc.org The synthesis of COFs using multicomponent reactions or from building blocks with unique linkages demonstrates the vast potential for creating novel, functional materials from precursors like this compound. nih.gov

Application in Catalysis and Ligand Design for Organometallic Systems

While this compound is recognized as a versatile building block in organic synthesis, its direct application in catalysis and as a ligand for organometallic systems is an area with limited specific research in publicly available literature. The inherent structural features of the molecule, namely the ethynyl group and the indole nitrogen, suggest potential for coordination with transition metals. However, detailed studies focusing on this compound as a ligand precursor or its immobilization for heterogeneous catalysis are not extensively documented.

Ligand Precursor for Transition Metal Catalysts

There is currently a lack of specific studies detailing the use of this compound as a direct ligand precursor for the synthesis of transition metal catalysts. The presence of the terminal alkyne functionality, along with the nitrogen atom of the indole ring, theoretically allows for various modes of coordination with metal centers. For instance, the ethynyl group could participate in π-bonding with a metal, or undergo deprotonation to form a metal-acetylide bond. The indole nitrogen, although sterically hindered by the bulky benzenesulfonyl group, could also potentially coordinate with a metal center.

Despite this potential, the scientific literature does not provide concrete examples of isolated and characterized organometallic complexes where this compound serves as a primary ligand. Consequently, there are no detailed research findings on the catalytic activity of such complexes to be presented in a data table format. The exploration of this compound in the development of novel transition metal catalysts remains a prospective area for future research.

Immobilization onto Support Materials for Heterogeneous Catalysis

Consistent with the lack of information on its role as a ligand precursor in homogeneous catalysis, there is no available research on the immobilization of this compound or its potential metal complexes onto solid supports for applications in heterogeneous catalysis.

The functional groups present in the molecule could, in principle, be utilized for anchoring it to various support materials. For example, the ethynyl group could be used to form covalent bonds with functionalized supports through reactions like click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. This would offer a pathway to heterogenize any potential catalytic activity.

However, at present, there are no published studies that have implemented this strategy. Therefore, information regarding the types of support materials used, the methods of immobilization, and the performance of any resulting heterogeneous catalysts is not available. The investigation into the development of heterogeneous catalysts derived from this compound is a field that is yet to be explored.

Future Perspectives and Grand Challenges in the Chemistry of 1 Benzenesulfonyl 3 Ethynyl 1h Indole

Emerging Synthetic Methodologies and Technologies

The development of more efficient and sustainable methods for the synthesis of 1-Benzenesulfonyl-3-ethynyl-1H-indole is a primary focus of ongoing research. While traditional approaches often rely on multi-step sequences, emerging methodologies are geared towards streamlining these processes, improving yields, and minimizing waste.

Data Table: Comparison of Synthetic Approaches

| Methodology | Key Features | Advantages | Challenges |

| Traditional Synthesis | Multi-step process involving protection of the indole (B1671886) nitrogen, followed by introduction of the ethynyl (B1212043) group. | Well-established and reliable. | Often involves harsh reaction conditions, multiple purification steps, and lower overall yields. |

| Catalytic Cross-Coupling | Direct coupling of a 3-halo-1-benzenesulfonyl-1H-indole with an ethynylating agent using a transition metal catalyst. | Higher efficiency, potential for one-pot procedures. | Catalyst cost and removal, optimization of reaction conditions for specific substrates. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Precise control over reaction parameters, enhanced safety, and scalability. | Initial setup costs and specialized equipment requirements. |

| Photoredox Catalysis | Utilization of visible light to drive the synthetic transformation. | Mild reaction conditions, high functional group tolerance. | Development of suitable photocatalysts and optimization of light-driven pathways. |

Future advancements in this area will likely focus on the refinement of catalytic systems, including the use of earth-abundant metals and the development of novel ligands to enhance reactivity and selectivity. The integration of flow chemistry and photoredox catalysis holds particular promise for creating highly efficient and environmentally benign synthetic routes to this compound and its derivatives.

Unexplored Reaction Pathways and Catalytic Transformations

The rich chemical functionality of this compound opens the door to a vast array of unexplored reaction pathways. The terminal alkyne moiety is a particularly attractive handle for a variety of transformations, offering opportunities to construct complex molecular architectures.

Key areas for future exploration include:

Cycloaddition Reactions: The ethynyl group is a prime candidate for [3+2] and [2+2+2] cycloaddition reactions, providing access to a diverse range of fused heterocyclic systems. The development of novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations is a significant challenge.

Metal-Catalyzed Couplings: Beyond its synthesis, the ethynyl group can participate in a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, to introduce further molecular complexity. Investigating the scope and limitations of these reactions with this specific substrate is crucial.

Hydration and Hydrofunctionalization: The catalytic addition of water, alcohols, amines, and other nucleophiles across the triple bond can lead to the formation of valuable functionalized indole derivatives. Uncovering new catalysts that can achieve these transformations with high atom economy and selectivity is an ongoing pursuit.

Polymerization: The potential for this compound to act as a monomer in polymerization reactions is an exciting and largely unexplored area. This could lead to the creation of novel polymers with unique electronic and optical properties.

Integration into Novel Material Systems

The unique electronic and structural features of this compound make it a promising building block for the design of novel functional materials. The extended π-system of the indole core, coupled with the linear geometry of the ethynyl group, can be exploited to create materials with interesting photophysical and electronic properties.

Potential applications in materials science include:

Organic Electronics: Incorporation into the backbone of conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: The indole moiety is known to interact with various analytes, and the ethynyl group provides a convenient point for functionalization, making it a candidate for the development of chemical sensors.

Functional Dyes: The chromophoric nature of the indole system can be tuned by derivatization at the ethynyl position, leading to the development of new dyes for applications in imaging and materials science.

A significant challenge in this area is to establish clear structure-property relationships to guide the rational design of materials with desired functionalities.

Advancements in Theoretical and Computational Predictions

Theoretical and computational chemistry will play an increasingly vital role in guiding the future development of the chemistry of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into:

Reaction Mechanisms: Elucidating the intricate details of reaction pathways, identifying transition states, and predicting the selectivity of catalytic transformations.

Electronic Properties: Calculating key parameters such as HOMO/LUMO energy levels, ionization potentials, and electron affinities to predict the electronic and photophysical properties of the molecule and its derivatives.

Spectroscopic Characterization: Simulating spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of new compounds and to understand their electronic structure.

Data Table: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | ~4.5 eV | Indicates potential for use in electronic applications and suggests the energy of UV-Vis absorption. |

| Dipole Moment | ~3.5 D | Suggests a degree of polarity that could influence solubility and intermolecular interactions. |

| Electron Affinity | ~1.2 eV | Provides insight into the molecule's ability to accept an electron, relevant for its use in electron-transporting materials. |

The grand challenge in this domain is to develop more accurate and efficient computational models that can reliably predict the behavior of this molecule in complex chemical environments and in the solid state.

Sustainable Chemical Synthesis and Environmental Considerations

In line with the principles of green chemistry, a major future perspective is the development of sustainable synthetic routes to and transformations of this compound. This entails a focus on:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Resources: Exploring the use of bio-based starting materials and solvents.

Catalyst Recyclability: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave irradiation and sonication to drive reactions.

Biodegradability and Reduced Toxicity: Designing derivatives with improved environmental profiles.

The overarching challenge is to balance the drive for chemical innovation with the imperative of environmental responsibility, ensuring that the future chemistry of this compound is both scientifically advanced and environmentally sustainable.

Q & A

Q. What computational models predict the compound’s reactivity in nucleophilic aromatic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.